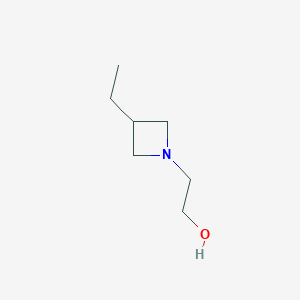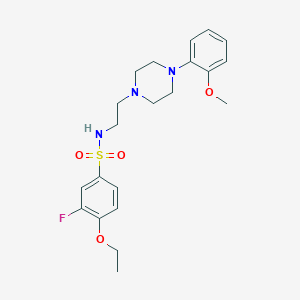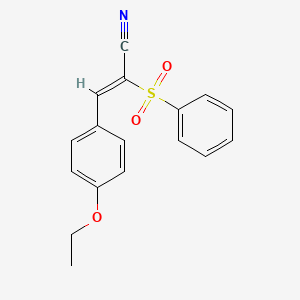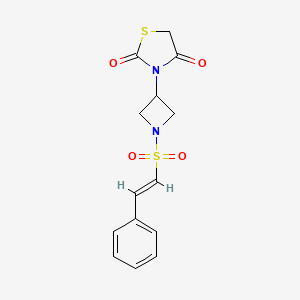
2-(3-Ethylazetidin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Ethylazetidin-1-yl)ethan-1-ol”, also known by its chemical name, AZE, is a synthetic organic compound . It belongs to the class of azetidinols. The CAS Number of this compound is 1567108-29-5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO . Its molecular weight is 129.2 . The Inchi Code of this compound is 1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is -10°C .Applications De Recherche Scientifique
Enantiospecific Synthesis
The enantiospecific synthesis of 4-alkoxyazetidin-2-ones involves the thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones in the presence of alcohols. This process is guided by the stereochemistry at position-3, leading to a trans relationship between substituents and resulting in stereospecific compounds. Such synthetic strategies are crucial in developing enantiomerically pure compounds for pharmaceutical applications (Bachi & Gross, 1983).
Antiviral Research
Research into novel thiadiazole molecules containing 1,2,3-triazole moiety demonstrates the potential of such compounds against COVID-19's main protease. This study highlights the significance of structural variations for enhancing antiviral activity, showcasing the broader applicability of related chemical scaffolds in developing treatments for infectious diseases (Rashdan et al., 2021).
Antimicrobial and Antifungal Activity
The synthesis of novel substituted 6-fluorobenzo[d]thiazole amides and their testing against various bacterial and fungal strains illustrate the role of such compounds in addressing resistance to conventional antibiotics. This research underscores the importance of chemical modification for discovering more potent and selective antimicrobial agents (Pejchal et al., 2015).
Zinc(II) Complexes with Uncommon Derivatives
Studies on zinc(II) complexes involving aminal and hemiaminal ether derivatives reveal insights into their structure, phosphatase activity, and theoretical aspects of ligand and complex formation. Such research is vital for understanding the coordination chemistry of zinc and its implications in biological systems (Purkait et al., 2018).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-(3-ethylazetidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVKZYHPAPWKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)







![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)